molecular formula C2H2O6U B104979 Uranium, bis(formato-kappaO)dioxo-, (T-4)- CAS No. 16984-59-1

Uranium, bis(formato-kappaO)dioxo-, (T-4)-

Cat. No. B104979
CAS RN: 16984-59-1
M. Wt: 362.08 g/mol
InChI Key: SFIHWLKHBCDNCE-UHFFFAOYSA-N
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Description

Uranyl formate is a chemical compound with the formula C₂H₂O₆U . It is known for its advancement in negative staining for microscopy . The molecular weight of this compound is 360.06 g/mol .


Molecular Structure Analysis

The molecular structure of Uranyl formate is represented by the formula C₂H₂O₆U . More detailed structural information or analysis is not available from the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Uranyl formate are not provided in the search results. It’s worth noting that Uranyl formate is used in negative staining for microscopy .


Physical And Chemical Properties Analysis

Uranyl formate has a molecular weight of 360.06 g/mol . It has a melting point of 110 °C (230 °F) and is stored at ambient temperature . The specific gravity of Uranyl formate is 3.695 .

Safety And Hazards

Uranyl formate is labeled with the GHS symbols GHS09 and GHS06, indicating that it is hazardous . The hazard statements associated with it are H301-H331-H400 . Precautionary measures include P264-P270-P301+P310-P321-P330-P405-P501-P273-P391-P501-P261-P271-P304+P340-P311-P321-P403+P233-P405-P501 .

properties

IUPAC Name

dioxouranium;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.2O.U/c2*2-1-3;;;/h2*1H,(H,2,3);;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHWLKHBCDNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O.C(=O)O.O=[U]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6U
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027219
Record name Bis(formato-O)dioxouranium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uranium, bis(formato-kappaO)dioxo-, (T-4)-

CAS RN

16984-59-1
Record name Uranyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uranium, bis(formato-.kappa.O)dioxo-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(formato-O)dioxouranium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(formato-O)dioxouranium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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